Cas no 1804077-76-6 (3-Chloro-5-cyanophenylpropanal)

3-Chloro-5-cyanophenylpropanal is a versatile organic intermediate featuring both chloro and cyano functional groups on an aromatic propanal scaffold. Its distinct structure makes it valuable in synthetic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The chloro and cyano substituents enhance reactivity, enabling selective transformations such as nucleophilic substitutions or further functionalization. The propanal moiety offers additional flexibility for condensation or reduction reactions. This compound’s well-defined reactivity profile and stability under standard conditions make it a reliable building block for complex molecule synthesis. Its high purity and consistent performance ensure reproducibility in research and industrial applications.
3-Chloro-5-cyanophenylpropanal structure
1804077-76-6 structure
商品名:3-Chloro-5-cyanophenylpropanal
CAS番号:1804077-76-6
MF:C10H8ClNO
メガワット:193.629621505737
CID:4961734

3-Chloro-5-cyanophenylpropanal 化学的及び物理的性質

名前と識別子

    • 3-Chloro-5-cyanophenylpropanal
    • インチ: 1S/C10H8ClNO/c1-7(6-13)9-2-8(5-12)3-10(11)4-9/h2-4,6-7H,1H3
    • InChIKey: MQJGMINXECNAJH-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C#N)C=C(C=1)C(C=O)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 232
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 40.9

3-Chloro-5-cyanophenylpropanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014005020-1g
3-Chloro-5-cyanophenylpropanal
1804077-76-6 97%
1g
1,445.30 USD 2021-06-22

3-Chloro-5-cyanophenylpropanal 関連文献

3-Chloro-5-cyanophenylpropanalに関する追加情報

Recent Advances in the Study of 3-Chloro-5-cyanophenylpropanal (CAS: 1804077-76-6) and Its Applications in Chemical Biology and Pharmaceutical Research

3-Chloro-5-cyanophenylpropanal (CAS: 1804077-76-6) is a key intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its unique chemical properties and versatility in organic synthesis. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 3-Chloro-5-cyanophenylpropanal via a multi-step reaction pathway, starting from commercially available precursors. The authors optimized the reaction conditions to achieve a high yield (85%) and purity (>98%), making it a viable candidate for large-scale production. The compound's structural features, including the chloro and cyano functional groups, were found to play a critical role in its reactivity and subsequent derivatization.

In another groundbreaking study, researchers explored the use of 3-Chloro-5-cyanophenylpropanal as a building block for the synthesis of small-molecule inhibitors targeting protein kinases. The compound's ability to form stable interactions with the ATP-binding site of kinases was confirmed through molecular docking and X-ray crystallography. These findings open new avenues for the development of kinase inhibitors with improved selectivity and reduced off-target effects.

Furthermore, recent investigations have revealed the potential of 3-Chloro-5-cyanophenylpropanal in the design of prodrugs. A team of scientists successfully conjugated the compound with a bioactive moiety, resulting in a prodrug with enhanced bioavailability and targeted delivery. This approach holds promise for the treatment of diseases with limited therapeutic options, such as certain types of cancer and neurodegenerative disorders.

In conclusion, 3-Chloro-5-cyanophenylpropanal (CAS: 1804077-76-6) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility in synthesis and potential applications in drug development underscore its importance in the field. Future studies should focus on expanding its utility and exploring novel derivatives with enhanced biological activity.

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